molecular formula C16H14N2O3 B071594 3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one CAS No. 172753-39-8

3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one

Cat. No.: B071594
CAS No.: 172753-39-8
M. Wt: 282.29 g/mol
InChI Key: NZUZEAQHYAGDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolinones.

Properties

CAS No.

172753-39-8

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

3-acetyl-5-(dimethylamino)pyrano[3,2-c]quinolin-2-one

InChI

InChI=1S/C16H14N2O3/c1-9(19)11-8-12-14(21-16(11)20)10-6-4-5-7-13(10)17-15(12)18(2)3/h4-8H,1-3H3

InChI Key

NZUZEAQHYAGDEZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O

Canonical SMILES

CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O

Other CAS No.

172753-39-8

Synonyms

3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one typically involves a cyclocondensation reaction. One common method is the reaction of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with monosubstituted acetic acids. This reaction is carried out under reflux conditions in the presence of a suitable catalyst . The reaction conditions often include temperatures ranging from 60°C to 140°C and reaction times from 2 to 11 days .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and reduce reaction time, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one involves its interaction with various molecular targets and pathways:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.